(Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(Z)-[6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)17-4-2-16(3-5-17)14-21-22(29)18-6-7-20(28)19(23(18)32-21)15-26-10-8-25(9-11-26)12-13-27/h2-7,14,27-28H,8-13,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDWGRYDSJHGK-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The compound consists of a methyl ester linked to a benzofuran moiety, which is further substituted with a piperazine derivative . The presence of multiple functional groups, including hydroxyl and carbonyl groups, suggests potential reactivity and biological activity. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Methyl Ester | Enhances solubility and bioavailability |
| Benzofuran Core | Known for various pharmacological activities |
| Piperazine Ring | Associated with neuroactive properties |
Biological Activity
Preliminary studies suggest that compounds similar to (Z)-methyl 4-((6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit various biological activities, including:
- Anticancer Activity : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Piperazine derivatives are frequently studied for their ability to combat bacterial and fungal infections.
- Neuroactive Effects : The piperazine structure may contribute to central nervous system effects, making it a candidate for further exploration in neuropharmacology.
Anticancer Activity
A study examining the anticancer properties of benzofuran derivatives highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.
Antimicrobial Activity
Research on piperazine derivatives has shown effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A specific derivative exhibited an MIC (minimum inhibitory concentration) of 16 µg/mL against E. coli, indicating strong antimicrobial potential.
Mechanistic Insights
The biological activity of This compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroactive effects.
Interaction Studies
Further investigation into the interactions between this compound and biological targets is crucial for understanding its pharmacological profile. Preliminary interaction studies suggest that it may bind effectively to certain enzyme sites, potentially leading to inhibition of their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
